

# Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CH7233163

Cat. No.: B10857791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

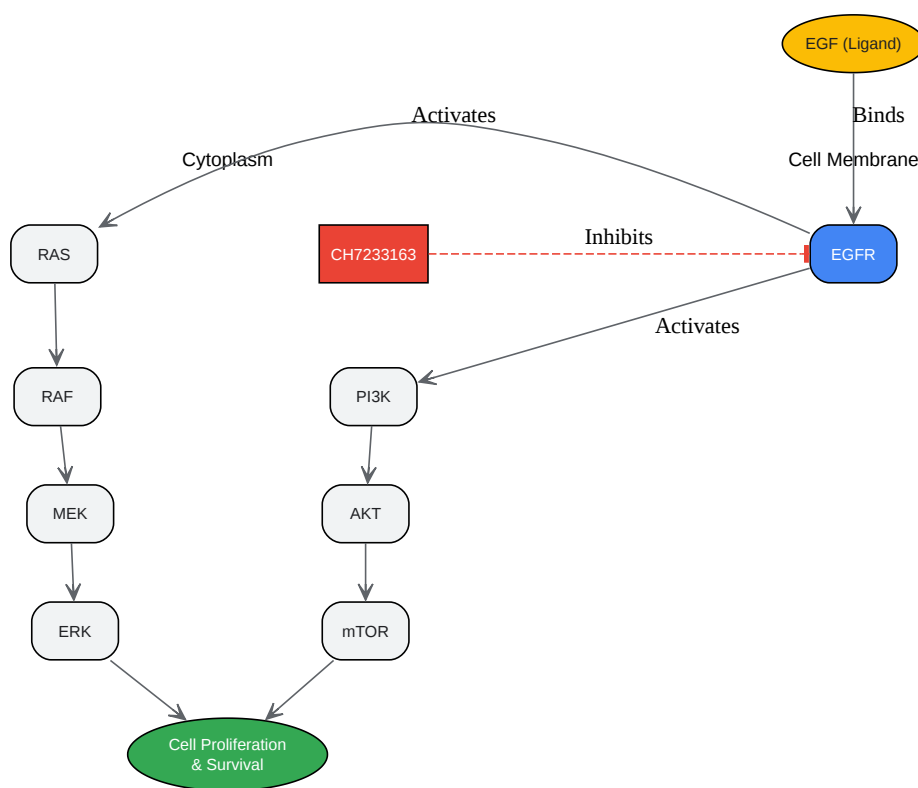
## Introduction

**CH7233163** is a potent, non-covalent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.<sup>[1][2][3]</sup> It has demonstrated significant activity against tumors harboring the EGFR Del19/T790M/C797S mutation, which confers resistance to the third-generation EGFR inhibitor, osimertinib.<sup>[1][2][4][5][6][7]</sup> Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based kinase assays are a robust and sensitive method for quantifying the inhibitory activity of compounds like **CH7233163**.<sup>[8][9]</sup> This application note provides a detailed protocol for a TR-FRET based kinase assay to determine the potency of **CH7233163** against EGFR and its mutant forms.

The TR-FRET assay principle relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium cryptate) to an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity.<sup>[8][9][10]</sup> In a kinase assay, a biotinylated substrate peptide and a phospho-specific antibody labeled with the donor are used. Upon phosphorylation of the substrate by the kinase, the acceptor-labeled streptavidin binds to the biotinylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor like **CH7233163** will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

## Signaling Pathway

**CH7233163** targets the EGFR signaling pathway, which plays a crucial role in cell proliferation, survival, and differentiation. Mutations in the EGFR gene can lead to constitutive activation of the receptor and downstream signaling, promoting tumor growth. **CH7233163** acts by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.<sup>[11]</sup>

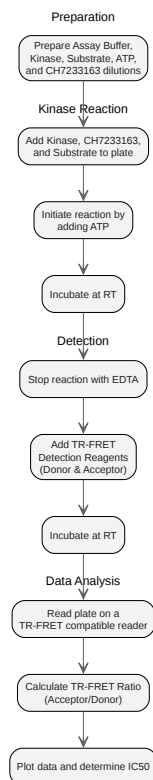


[Click to download full resolution via product page](#)

Caption: EGFR Signaling Pathway and Inhibition by **CH7233163**.

## Experimental Workflow

The experimental workflow for the TR-FRET based kinase assay to evaluate **CH7233163** involves several key steps, from reagent preparation to data analysis. The following diagram outlines the general procedure.



[Click to download full resolution via product page](#)

Caption: Experimental Workflow for TR-FRET Kinase Assay.

## Materials and Methods

### Materials

- Kinase: Recombinant human EGFR (Wild-Type and/or mutant forms, e.g., Del19/T790M/C797S)
- Substrate: Biotinylated poly-GT (poly-Glu-Tyr) or specific EGFR peptide substrate
- ATP: Adenosine 5'-triphosphate
- **CH7233163**: Stock solution in DMSO

- TR-FRET Donor: Terbium or Europium cryptate-labeled anti-phosphotyrosine antibody (e.g., PT66 or PY20)
- TR-FRET Acceptor: Streptavidin-labeled fluorophore (e.g., d2 or XL665)
- Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Stop Solution: EDTA in TR-FRET detection buffer
- Microplates: Low-volume, 384-well black microplates
- Plate Reader: TR-FRET compatible microplate reader

## Experimental Protocol

- Reagent Preparation:
  - Prepare a serial dilution of **CH7233163** in DMSO, and then dilute further in the assay buffer.
  - Prepare working solutions of kinase, substrate, and ATP in the assay buffer at the desired concentrations. The optimal concentrations of kinase and ATP should be empirically determined, often near the K<sub>m</sub> for ATP.[12]
- Kinase Reaction:
  - Add 5 µL of the diluted **CH7233163** solution to the wells of a 384-well plate.
  - Add 5 µL of the kinase solution to each well.
  - Add 5 µL of the substrate solution to each well.
  - Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
  - Incubate the plate at room temperature for 60-90 minutes.[13]
- Detection:

- Stop the kinase reaction by adding 10  $\mu$ L of the stop solution (containing EDTA) to each well.<sup>[12][14]</sup>
- Add 10  $\mu$ L of the TR-FRET detection reagent mix (containing the donor-labeled antibody and acceptor-labeled streptavidin) to each well.
- Incubate the plate at room temperature for at least 60 minutes to allow for the detection reagents to bind.
- Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).
- Data Analysis:
  - Calculate the TR-FRET ratio by dividing the acceptor emission signal by the donor emission signal and multiplying by 10,000.
  - Plot the TR-FRET ratio against the logarithm of the **CH7233163** concentration.
  - Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value, which represents the concentration of **CH7233163** required to inhibit 50% of the kinase activity.

## Data Presentation

The inhibitory activity of **CH7233163** against various EGFR mutants has been evaluated using TR-FRET based biochemical assays.<sup>[6]</sup> The IC50 values are summarized in the table below.

Kinase Target	CH7233163 IC50 (nmol/L)	Osimertinib IC50 (nmol/L)	EAI-045 IC50 (nmol/L)
EGFR-Del19/T790M/C797S	0.28	>1000	>1000
EGFR-L858R/T790M/C797S	0.44	>1000	2.5
EGFR WT	3.5	5.9	120

Data adapted from Kashima K, et al. Mol Cancer Ther. 2020 Nov;19(11):2288-2297.[6]

## Conclusion

The TR-FRET based kinase assay is a highly effective method for determining the inhibitory potency of **CH7233163** against EGFR and its resistance mutations. The protocol described herein provides a robust framework for researchers to evaluate the activity of this and other kinase inhibitors. The high sensitivity and homogenous "mix-and-read" format of the TR-FRET assay make it amenable to high-throughput screening and detailed mechanistic studies in drug discovery and development.[8][15]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. CH7233163 | EGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CH7233163 | EGFR-Del19/T790M/C797S inhibitor | CAS NA for CH 7233163; CH-7233163 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CH7233163 Overcomes Osimertinib-Resistant EGFR-Del19/T790M/C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 9. dcreport.org [dcreport.org]
- 10. researchgate.net [researchgate.net]
- 11. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assets.fishersci.com [assets.fishersci.com]

- 13. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- 14. LanthaScreen TR-FRET 激酶检测 | Thermo Fisher Scientific - CN [[thermofisher.cn](https://thermofisher.cn)]
- 15. [bmglabtech.com](https://bmglabtech.com) [[bmglabtech.com](https://bmglabtech.com)]
- To cite this document: BenchChem. [Application Note & Protocol: TR-FRET Based Kinase Assay for CH7233163]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10857791#tr-fret-based-kinase-assay-for-ch7233163>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)